molecular formula C13H20N2 B1344093 1-Benzyl-3-methylpiperidin-4-amine CAS No. 82378-86-7

1-Benzyl-3-methylpiperidin-4-amine

Cat. No.: B1344093
CAS No.: 82378-86-7
M. Wt: 204.31 g/mol
InChI Key: MGTFEKWKCLDVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Definitive Structural Characteristics

The systematic name for this compound is 1-benzyl-3-methylpiperidin-4-amine. This name precisely describes its molecular architecture. The core of the molecule is a piperidine (B6355638) ring, which is a six-membered heterocycle containing one nitrogen atom. nih.govwikipedia.org This ring is substituted at three positions. A benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) is bonded to the nitrogen atom at position 1. A methyl group is attached to the carbon atom at position 3, and an amine group is bonded to the carbon atom at position 4.

The presence of chiral centers at the 3 and 4 positions of the piperidine ring means that this compound can exist as different stereoisomers. For instance, the cis and trans isomers describe the relative orientation of the methyl and amine groups. keyorganics.net Specific enantiomers, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, are also subjects of chemical synthesis and investigation. fda.govchemsrc.com

Table 1: Key Structural and Chemical Properties

PropertyValue
Molecular Formula C13H20N2
Molar Mass 204.31 g/mol nih.gov
InChIKey UMKXOVBYIBQJBM-UHFFFAOYSA-N nih.gov
CAS Number 1039738-27-6 nih.gov

Significance of Piperidine Scaffolds in Organic Chemistry and Chemical Biology Research

The piperidine scaffold is a fundamental structural motif in the fields of organic chemistry and chemical biology. researchgate.net Its prevalence is due to several key factors. Piperidine-containing compounds are found in numerous natural products and pharmaceuticals. wikipedia.orgencyclopedia.pub The six-membered ring structure provides a versatile framework that can be readily functionalized to create a wide array of derivatives with distinct properties. nih.govajchem-a.com

In medicinal chemistry, the introduction of chiral piperidine scaffolds can be a strategic approach in drug design. thieme-connect.com This strategy can help in modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic profiles, and reducing potential toxicity. thieme-connect.com The development of efficient synthetic methods for creating highly substituted piperidines is an ongoing area of research, driven by the quest for new molecules with valuable biological activities. ajchem-a.com The study of compounds like this compound contributes to this broader understanding of how structural modifications to the piperidine ring can influence molecular behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTFEKWKCLDVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265030
Record name 3-Methyl-1-(phenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82378-86-7
Record name 3-Methyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82378-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(phenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Benzyl 3 Methylpiperidin 4 Amine

Strategic Retrosynthetic Analysis and Key Precursors

A critical first step in devising a synthetic route is retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available precursors. amazonaws.com This approach highlights key bond disconnections and strategic intermediates.

Synthesis from 1-Benzyl-3-methyl-4-piperidone (B123424) as a Pivotal Intermediate

A common and effective retrosynthetic strategy for 1-benzyl-3-methylpiperidin-4-amine identifies 1-benzyl-3-methyl-4-piperidone as a key intermediate. chemicalbook.comnih.gov This piperidone derivative offers a direct route to the target amine through the introduction of the amino group at the C4 position.

The synthesis of 1-benzyl-3-methyl-4-piperidone itself can be achieved through various methods. One approach involves the reaction of benzylamine (B48309) with methyl acrylate (B77674), which undergoes a 1,4-addition followed by a Dieckmann condensation to form the piperidine (B6355638) ring. evitachem.com Subsequent hydrolysis and decarboxylation yield the desired piperidone. evitachem.com An alternative synthesis involves the methylation of 1-benzyl-4-piperidone. prepchem.com For instance, using sodium hydride and methyl iodide in tetrahydrofuran, 1-benzyl-3-methyl-4-piperidone can be obtained. prepchem.com

Another documented synthesis of 1-benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine, which is then cyclized using metallic sodium in toluene, followed by hydrolysis and decarboxylation with hydrochloric acid. chemicalbook.com This method has been reported to yield the product as a light yellow oily liquid. chemicalbook.com

Alternative Approaches to Piperidine Ring Construction

Beyond the use of pre-formed piperidone intermediates, alternative strategies focus on constructing the substituted piperidine ring from acyclic precursors. These methods offer flexibility in introducing various substituents. Recent advances in piperidine synthesis include:

Aza-Michael Cyclization: Substituted divinyl ketones can react with primary amines like benzylamine in an aza-Michael reaction to form 2-substituted N-benzylic 4-piperidones. kcl.ac.uknih.gov

Gold-Catalyzed Annulation: A gold-catalyzed annulation procedure allows for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Intramolecular Cyclization: Various metal-catalyzed cyclizations and electrophilic cyclizations provide routes to substituted piperidines. nih.gov

Reduction of Pyridine (B92270) Derivatives: Catalytic hydrogenation of substituted pyridines is a well-established method for piperidine synthesis. nih.gov For instance, the reduction of a pyridinium (B92312) salt has been utilized as a key step in the synthesis of related complex piperidine structures. researchgate.net

Direct Chemical Synthesis Routes

With the key piperidone intermediate in hand, the next crucial step is the introduction of the amine functionality at the C4 position.

Reductive Amination Protocols for the Piperidine Amine Moiety

Reductive amination is a widely employed and efficient method for converting ketones to amines. In the context of synthesizing this compound, this involves the reaction of 1-benzyl-3-methyl-4-piperidone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) chemicalbook.com

Sodium cyanoborohydride (NaBH₃CN)

Hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) researchgate.net

The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. The choice of reducing agent and reaction conditions can influence the yield and stereochemical outcome of the reaction. For example, a reductive amination of N-boc-piperidin-4-one with an aniline (B41778) derivative has been successfully used in the synthesis of related piperidine compounds. researchgate.net

N-Alkylation Strategies for Piperidine Nitrogen Functionalization

While the target compound already possesses the N-benzyl group, it's relevant to mention N-alkylation as a fundamental strategy in piperidine synthesis. If the synthesis started from a precursor without the benzyl (B1604629) group, such as 3-methyl-4-aminopiperidine, the N-benzyl group could be introduced via alkylation. This typically involves reacting the secondary amine with benzyl bromide or benzyl chloride in the presence of a base to neutralize the hydrohalic acid byproduct. chemicalbook.com

Challenges and Considerations in Stereoselective Synthesis

The presence of two stereocenters in this compound (at C3 and C4) means that four possible stereoisomers can exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis of a single, desired stereoisomer presents a significant challenge.

The reductive amination of 1-benzyl-3-methyl-4-piperidone generally leads to a mixture of diastereomers (cis and trans isomers) because the reducing agent can attack the imine intermediate from either face of the molecule. The ratio of these isomers can be influenced by the steric bulk of the substituents on the piperidine ring and the nature of the reducing agent.

To achieve stereoselectivity, several approaches can be considered:

Chiral Resolution: A mixture of diastereomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired amine. researchgate.net

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. acs.orgacs.org For instance, employing a chiral amine like (S)-α-phenylethylamine in an aza-Michael cyclization has been shown to produce separable diastereomeric 4-piperidones. kcl.ac.uknih.gov

Substrate-Controlled Diastereoselective Reduction: The existing stereocenter at C3 can influence the stereochemical outcome at C4 during the reduction step. Careful selection of the reducing agent and reaction conditions can enhance the formation of one diastereomer over the other.

The synthesis of specific stereoisomers of related piperidine compounds, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has been reported and often involves multi-step sequences including chiral resolution. researchgate.netchemicalbook.com These approaches underscore the complexity and importance of controlling stereochemistry in the synthesis of biologically active piperidine derivatives. nih.govfda.govnih.govnih.gov

Methods for Diastereoselective Control in Piperidine Systems

Achieving stereochemical control in the synthesis of substituted piperidines like this compound is a significant challenge due to the presence of multiple chiral centers. The relative and absolute stereochemistry of the substituents on the piperidine ring profoundly influences the biological activity of the final compound.

One strategy for diastereoselective synthesis involves the regioselective ring-opening of an epoxide precursor. researchgate.net For instance, N-benzyl-3-methyl-3,4-epoxi-piperidine can be synthesized in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net The subsequent regioselective opening of this epoxide with an amine nucleophile leads to the formation of cis-3-methyl-4-aminopiperidine derivatives. researchgate.net

Hydrogenation of substituted pyridinium salts is another effective method for controlling diastereoselectivity. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, the reduction of a pyridinium salt derived from 4-methylpicoline and benzyl chloride can be controlled to produce specific diastereomers of N-benzyl tetrahydropiperidine. researchgate.net

Furthermore, reductive amination of a ketone precursor can be influenced by the choice of reducing agent and reaction conditions to favor the formation of one diastereomer over another. googleapis.com The use of bulky reducing agents or chiral auxiliaries can enhance the diastereoselectivity of this transformation.

Enantiomeric Resolution Techniques for Chiral Isomers

Once a mixture of diastereomers or a racemic mixture of enantiomers of this compound is synthesized, resolution techniques are employed to isolate the desired stereoisomer.

A widely used method is the formation of diastereomeric salts with a chiral resolving agent. For instance, the racemic mixture of (1-benzyl-4-methylpiperidin-3-yl)-methylamine can be resolved using chiral acids such as dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid. wipo.intgoogleapis.com The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Crystallization-induced dynamic resolution is another powerful technique. acs.org This method combines the selective crystallization of one diastereomer with the in-situ equilibration of the remaining diastereomer in solution, thereby theoretically converting the entire mixture to the desired isomer. acs.org

Optimization of Synthetic Processes for Research Applications

For research and development purposes, the optimization of synthetic routes to this compound is crucial for ensuring a reliable supply of the compound with high purity and in sufficient quantities.

Yield Enhancement and Purity Improvement Strategies

The choice of reagents can also significantly impact the yield. In reductive amination steps, using specific reagents like sodium triacetoxyborohydride (B8407120) has been reported, although its moisture sensitivity can be a drawback for large-scale synthesis. googleapis.com Alternative reducing agents and conditions are continually being explored to improve yields and simplify procedures. googleapis.com

Purification of the final product and intermediates is another critical aspect. Recrystallization is a common technique used to purify solid compounds and can be highly effective in removing impurities. chemrevlett.com The choice of solvent for recrystallization is crucial and is often determined empirically to achieve the best separation. chemrevlett.com

Development of Scalable and Environmentally Benign Syntheses

The development of scalable and environmentally friendly synthetic routes is a key consideration for the practical application of this compound. A scalable process should avoid hazardous reagents and complex purification methods.

One approach to a more scalable synthesis of related piperidine derivatives involves the reductive amination of 1-benzylpiperidin-4-one using Raney-Ni as a catalyst. asianpubs.org This method utilizes readily available starting materials and offers shorter reaction times with high yields, making it suitable for larger-scale production. asianpubs.org

Efforts to develop "green" synthetic methods focus on reducing waste, using less toxic solvents, and improving atom economy. For example, exploring catalytic methods that can be run in environmentally benign solvents like water or ethanol (B145695) is an active area of research. researchgate.net The use of flow chemistry techniques is also being investigated to improve safety, efficiency, and scalability of key transformations. researchgate.net

An improved process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine has been developed that focuses on better yields, reduced energy consumption, shorter reaction times, and lower input costs, making it more suitable for industrial-scale production. googleapis.com This process aims to overcome the limitations of previous methods that involved costly and hazardous reagents, as well as multiple chromatographic purifications. googleapis.com

Chemical Reactivity and Functional Group Transformations of 1 Benzyl 3 Methylpiperidin 4 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group at the 4-position of the piperidine (B6355638) ring is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and other heteroatom bonds.

Amine Alkylation and Acylation Reactions

The primary amine of 1-benzyl-3-methylpiperidin-4-amine can undergo standard alkylation and acylation reactions. Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides or other alkylating agents. These reactions typically proceed via nucleophilic substitution.

Acylation involves the reaction of the primary amine with acylating agents such as acid chlorides or anhydrides to form amides. For instance, the reaction with an acyl chloride would yield an N-(1-benzyl-3-methylpiperidin-4-yl)amide. These amide derivatives are often stable, crystalline solids, which can be useful for purification and characterization.

A related transformation is the reaction with 7H-pyrrolo[2,3-d]pyrimidines to form substituted aminopyrimidines. For example, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a known derivative, highlighting the amine's ability to act as a nucleophile in substitution reactions on heterocyclic systems. nih.gov

Derivatization for Analytical or Synthetic Purposes

The primary amine functionality is a convenient handle for derivatization, which can be employed for both analytical and synthetic purposes. For analytical applications, the amine can be reacted with chromophoric or fluorophoric reagents to facilitate its detection and quantification.

From a synthetic standpoint, derivatization can be used to introduce new functional groups or to build more complex molecular architectures. For instance, reductive amination of the primary amine with aldehydes or ketones can lead to the formation of secondary or tertiary amines at the 4-position. This reaction expands the structural diversity of accessible derivatives. The synthesis of related piperidine compounds often involves reductive amination as a key step. researchgate.net

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring, bearing the benzyl (B1604629) group, also exhibits characteristic reactivity.

Quaternization Reactions

The lone pair of electrons on the piperidine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. mdpi.com This process, known as quaternization, introduces a positive charge on the nitrogen atom and can significantly alter the molecule's physical and biological properties. The reaction typically involves treating the parent amine with an alkyl halide, such as methyl iodide, in a suitable solvent. The ease of quaternization can be influenced by steric hindrance around the nitrogen atom. mdpi.com

N-Debenzylation for Piperidine Ring Modification

The benzyl group attached to the piperidine nitrogen is a common protecting group in organic synthesis because it can be selectively removed under various conditions. Catalytic transfer hydrogenation is an effective method for N-debenzylation. mdma.ch This reaction is often carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source like ammonium formate (B1220265) or formic acid. mdma.ch The removal of the benzyl group yields the corresponding secondary amine, 3-methylpiperidin-4-amine (B1610244), which can then be further functionalized at the nitrogen atom, allowing for modifications of the piperidine ring. This deprotection strategy is crucial in the synthesis of various biologically active molecules where the piperidine nitrogen requires further substitution.

Reactivity of the Piperidine Ring and Benzyl Moiety

While the primary amine and the piperidine nitrogen are the most reactive sites, the piperidine ring and the benzyl moiety can also participate in chemical transformations.

The piperidine ring itself is generally stable to many reaction conditions. However, strong oxidizing agents can lead to ring opening or other degradation products. The conformation of the piperidine ring, which typically adopts a chair-like structure, can influence the stereochemical outcome of reactions at the substituents.

The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the reaction conditions must be carefully chosen to avoid side reactions at the amine functionalities. Furthermore, the benzylic C-H bonds are susceptible to oxidation under certain conditions.

Oxidation and Reduction Potentials of the Heterocycle

A study on N-benzyl-4-piperidone curcumin (B1669340) analogs investigated their electrochemical behavior using cyclic and differential pulse voltammetry. The research revealed that these compounds undergo an irreversible two-electron oxidation at potentials ranging from +0.72 to +0.86 V versus a reference electrode. nih.gov This oxidation is centered on the nitrogen atom of the piperidine ring. The process is suggested to be diffusion-controlled. nih.gov

Computational studies, specifically using Density Functional Theory (DFT) at the M06 level, have shown a strong correlation between theoretical and experimental oxidation potentials for these N-benzyl-piperidone derivatives. nih.gov This suggests that similar computational methods could provide a reliable estimate of the oxidation potential for this compound. The presence of the primary amine at the 4-position in the target molecule would likely influence the oxidation potential compared to the piperidone analogs. The electron-donating nature of the amino group could potentially lower the oxidation potential, making the molecule more susceptible to oxidation.

The reduction of the piperidine ring is generally not a facile process under typical electrochemical conditions. The reduction would involve the saturation of the ring, which is energetically unfavorable. However, the benzyl group can be cleaved under certain reductive conditions, such as catalytic hydrogenation, which would lead to the formation of 3-methylpiperidin-4-amine and toluene.

Table 1: Experimental and Theoretical Oxidation Potentials of N-Benzyl-4-piperidone Analogs

CompoundSubstituent on Benzyl GroupExperimental Oxidation Potential (V)Theoretical Oxidation Potential (V)
N-benzyl-4-piperidone analog 1-H0.800.82
N-benzyl-4-piperidone analog 2-OCH₃0.720.73
N-benzyl-4-piperidone analog 3-Cl0.830.85
N-benzyl-4-piperidone analog 4-Br0.840.86
N-benzyl-4-piperidone analog 5-CF₃0.860.88

Data sourced from a study on N-benzyl-4-piperidone curcumin analogs. nih.gov The exact structures of the curcumin analogs are complex, and the data is presented here to illustrate the range of oxidation potentials for the N-benzylpiperidine moiety.

Electrophilic Aromatic Substitution on the Benzyl Group

The benzyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The piperidin-1-ylmethyl group attached to the benzene (B151609) ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para carbons, thereby stabilizing the arenium ion intermediate formed during the reaction. uci.edulibretexts.org

Common electrophilic aromatic substitution reactions that the benzyl group can undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. uci.edu

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group (-NO₂) would be introduced primarily at the para position, with a smaller amount of the ortho isomer being formed. The para product is generally favored due to reduced steric hindrance compared to the ortho position, which is closer to the bulky piperidin-1-ylmethyl substituent.

The reactivity of the benzyl group in EAS reactions is generally faster than that of unsubstituted benzene due to the activating effect of the alkyl substituent. libretexts.org However, strongly acidic conditions, such as those used in some Friedel-Crafts reactions, can lead to protonation of the basic nitrogen atoms in the piperidine ring. This would result in the formation of a positively charged species, which would deactivate the aromatic ring towards electrophilic attack.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(4-Nitrobenzyl)-3-methylpiperidin-4-amine
BrominationBr₂, FeBr₃1-(4-Bromobenzyl)-3-methylpiperidin-4-amine
SulfonationSO₃, H₂SO₄4-((4-Amino-3-methylpiperidin-1-yl)methyl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Acetylbenzyl)-3-methylpiperidin-4-amine (reaction may be inhibited by Lewis acid complexation with amines)

Derivatization and Structural Analogs of 1 Benzyl 3 Methylpiperidin 4 Amine for Research Exploration

Systematic Synthesis of Substituted 1-Benzyl-3-methylpiperidin-4-amine Analogs

The systematic synthesis of analogs of this compound typically begins with the construction of the key intermediate, 1-benzyl-3-methylpiperidin-4-one. This ketone can be synthesized through various methods, including the Mannich reaction, which involves the condensation of an appropriate aldehyde, an amine, and a ketone. Once the piperidone is obtained, it can be converted to the corresponding 4-amino derivative through reductive amination.

A common strategy for creating a library of analogs involves the parallel synthesis of multiple derivatives. For instance, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized from 4-amino-1-benzylpiperidine. uj.edu.pl This approach allows for the rapid generation of a multitude of compounds with varied substituents, facilitating the exploration of their chemical and biological properties.

The synthesis of these analogs often involves multi-step sequences. For example, the preparation of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate. researchgate.net This method provides specific stereochemical control, which is crucial for understanding the impact of spatial arrangement on the molecule's function.

Table 1: Synthesis of Substituted this compound Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Benzyl-3-methylpyridinium bromide1. NaBH4, Ethanol (B145695), 30°C, 16h; 2. HCl, Ethanol, 30°C(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideNot specified chemicalbook.com
N-Benzyl-3-methyl-3,4-epoxipiperidineVarious amines, LiClO4, CH3CN, rtcis-3-Methyl-4-aminopiperidine derivativesNot specified researchgate.net
4-Amino-1-benzylpiperidine1H-Indole-5-carboxylic acid, CDI, THF1H-Indole-5-carboxylic acid (1-benzyl-piperidin-4-yl)-amide83 uj.edu.pl
4-Amino-1-(3-chloro)benzylpiperidine1H-Indole-5-carboxylic acid, CDI, THF1H-Indole-5-carboxylic acid [1-(3-chloro-benzyl)-piperidin-4-yl]-amide25 uj.edu.pl
4-Amino-1-(3-methoxy)benzylpiperidine1H-Indole-5-carboxylic acid, CDI, THF1H-Indole-5-carboxylic acid [1-(3-methoxy-benzyl)-piperidin-4-yl]-amide85 uj.edu.pl

Note: The yields and conditions are as reported in the cited literature and may vary.

Modifications of the Piperidine (B6355638) Ring System and Side Chains

Altering the piperidine ring itself or the side chains attached to it can significantly impact the properties of the resulting analogs. Researchers have explored various modifications to understand how changes in the core structure affect molecular interactions.

One approach involves the introduction of additional substituents on the piperidine ring. For instance, the synthesis of 4-substituted-4-aminopiperidine derivatives has been accomplished by employing isonipecotate as a starting material and utilizing a Curtius rearrangement as a key step. nih.gov This methodology allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov Another example is the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin, which features a spirocyclic moiety on the piperidine ring. beilstein-journals.org This modification was achieved by constructing the cyclopropyl (B3062369) ring before assembling the piperidine ring. beilstein-journals.org

The introduction of aminoethyl side chains at the 4-position of the piperidine ring has also been investigated. nih.gov These analogs were prepared through a multi-step synthesis involving a conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone, followed by a Wittig reaction to introduce the C2 chain. nih.gov

Table 2: Modifications of the Piperidine Ring System

ModificationSynthetic ApproachKey IntermediatesResulting StructureReference
4-AlkylationAlkylation of isonipecotate followed by Curtius rearrangementN'-Boc-4-methyl-4-aminopiperidine4-Alkyl-4-aminopiperidine derivatives nih.gov
SpirocyclizationConstruction of cyclopropyl ring prior to piperidine ring assemblyAminopiperidine with a spirocyclic ringAlogliptin analogue with a spiro-fused piperidine beilstein-journals.org
2-SubstitutionDouble aza-Michael reaction of divinyl ketones2-Substituted N-benzylic 4-piperidonesDonepezil (B133215) analogues with 2-substituted piperidine kcl.ac.uk
4-AminoethylationConjugate addition, Wittig reaction, amination4-(2-Aminoethyl)piperidine scaffold4-(2-Aminoethyl)piperidine derivatives nih.gov

Exploration of Diverse Substituents on the Benzyl (B1604629) and Amine Groups

The benzyl and amine groups of this compound are prime targets for derivatization to modulate the molecule's physicochemical properties.

A variety of substituents on the benzyl group have been explored. For instance, a series of N-benzyl substituted amides have been synthesized with chloro and methoxy (B1213986) groups on the benzyl ring. uj.edu.pl These substitutions can influence the electronic and steric properties of the molecule. The synthesis of these analogs typically involves the reaction of the corresponding substituted benzylamine (B48309) with a suitable piperidone precursor.

The primary amine at the 4-position of the piperidine ring offers a versatile handle for introducing a wide range of functionalities. Reductive amination of N-substituted 4-piperidones with various amines can lead to a diverse set of N-benzhydrylpiperidin-4-amine derivatives. researchgate.net Furthermore, the amine can be acylated to form amides, as demonstrated by the synthesis of N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide. uj.edu.pl

Table 3: Exploration of Diverse Substituents

Position of SubstitutionSubstituentSynthetic MethodPrecursorReference
Benzyl Group3-ChloroReaction with 1H-indole-5-carboxylic acid4-Amino-1-(3-chloro)benzylpiperidine uj.edu.pl
Benzyl Group3-MethoxyReaction with 1H-indole-5-carboxylic acid4-Amino-1-(3-methoxy)benzylpiperidine uj.edu.pl
Amine GroupBenzhydrylReductive aminationN-Substituted 4-piperidone (B1582916) and Benzhydrylamine researchgate.net
Amine GroupIndole-5-carboxamideAmide coupling with CDI4-Amino-1-benzylpiperidine uj.edu.pl
Amine GroupMethylReductive amination1-Benzyl-4-methyl-3-aminopyridinium bromide chemicalbook.com

Stereochemical Analogs and Their Influence on Molecular Properties

The presence of stereocenters at the 3- and 4-positions of the piperidine ring in this compound means that the molecule can exist as multiple stereoisomers. The specific spatial arrangement of the substituents can have a profound impact on the molecule's biological activity and physical properties.

The synthesis of stereochemically pure analogs is therefore of significant interest. A scalable route for the production of cis-N-benzyl-3-methylamino-4-methylpiperidine has been developed. researchgate.net Furthermore, the synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols has been achieved through the reaction of an enantiomerically pure epoxide with amines. researchgate.net The absolute stereochemistry of the resulting amino alcohols was confirmed by single-crystal X-ray analysis. researchgate.net

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for certain kinase inhibitors, highlights the importance of controlling stereochemistry. researchgate.net This specific diastereomer is often the desired product for biological applications.

The influence of stereochemistry on molecular properties is evident in studies of donepezil analogs, where the stereoselective substitution at the 2-position of the piperidine ring significantly affected their acetylcholinesterase inhibitory potency. acs.org This underscores the critical role that stereochemistry plays in the interaction of these molecules with their biological targets.

Table 4: Stereochemical Analogs and Their Synthesis

StereoisomerSynthetic ApproachKey FeaturesResulting ConfigurationReference
cis-(3R, 4R)Asymmetric synthesis from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochlorideChiral resolution(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine researchgate.net
trans-(3R,4R)Reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with aminesStereospecific ring openingtrans-(3R,4R)-4-Aminopiperidin-3-ols researchgate.net
(3R,4R)Reduction of 1-benzyl-4-methyl-3-(methylamino)pyridinium bromideStereoselective reduction(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine chemicalbook.com
2S- and 2R-Aza-Michael synthesis using a chiral amineUse of S-α-phenylethylamine as a chiral auxiliarySeparable diastereomeric 4-piperidone products kcl.ac.uk

Pharmacological and Biological Research Avenues for 1 Benzyl 3 Methylpiperidin 4 Amine Derivatives Focus on in Vitro Studies

In Vitro Screening for Biological Activities

In vitro screening is a cornerstone of drug discovery, allowing for the rapid assessment of a compound's biological effects in a controlled laboratory setting. For derivatives of 1-Benzyl-3-methylpiperidin-4-amine, this has primarily involved enzyme inhibition assays, receptor binding studies, and cell-based assays.

Enzyme inhibition is a common mechanism of drug action. Derivatives of the 1-benzylpiperidine (B1218667) scaffold have been evaluated as inhibitors of various enzymes.

For instance, a series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. While the direct analog, 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid, was a weak, non-selective inhibitor, other derivatives showed moderate inhibitory activity towards BuChE. researchgate.net Specifically, the 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid demonstrated the highest inhibitory activity against BuChE, with 30.06% inhibition at a concentration of 10 µM. researchgate.net

In another study, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov This highlights the potential for appropriately substituted benzylpiperidine-containing molecules to act as specific enzyme inhibitors.

Derivatives of N-benzyl-1H-benzimidazol-2-amine have also been investigated for their inhibitory activity against Leishmania mexicana arginase (LmARG), a potential therapeutic target for leishmaniasis. nih.gov

Here is a summary of enzyme inhibition data for related compounds:

Compound ClassTarget EnzymeKey Findings
N-benzyl substituted piperidine amidesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Weak to moderate inhibition, with some selectivity for BuChE. researchgate.net
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinasePotent nanomolar inhibition. nih.gov
N-benzyl-1H-benzimidazol-2-amine derivativesLeishmania mexicana arginase (LmARG)Significant inhibition observed. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, a key initial step in understanding its potential pharmacological effects. Functional assays then assess whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Derivatives of 1-benzylpiperidine have shown affinity for a variety of receptors, including sigma receptors, opioid receptors, and cannabinoid receptors.

Sigma Receptors: A series of N-(1-Benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and shown to have high affinity for sigma-1 (σ1) receptors. researchgate.net Substitution on the aromatic rings of both the phenylacetamide moiety and the benzyl (B1604629) group influenced the affinity for both σ1 and σ2 receptors. researchgate.net Another study on 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles revealed high affinity for σ1 receptors, with the linker length between the 1-benzylpiperidine moiety and the pyridine (B92270) ring playing a crucial role. csic.es For example, increasing the alkylamino linker from n=0 to n=3 resulted in a significant increase in human σ1 receptor affinity (Ki from 29.2 nM to 2.97 nM). csic.es

Opioid and Cannabinoid Receptors: Benzyl derivatives isolated from the fungus Eurotium repens have demonstrated binding affinity for human opioid (subtype δ, κ, and μ) and cannabinoid (subtype CB1 and CB2) receptors at a concentration of 10 μM. nih.gov Furthermore, a series of 3-benzylaminomorphinan derivatives were synthesized and showed high binding affinity at mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.gov The substitution pattern on the benzyl group was found to be critical for both affinity and selectivity. nih.gov

The following table summarizes receptor binding affinities for some 1-benzylpiperidine derivatives:

Compound SeriesReceptor TargetBinding Affinity (Ki or IC50)
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines csic.esSigma-1 (hσ1R)Ki values ranging from 2.97 nM to 29.2 nM
N-(1-Benzylpiperidin-4-yl)arylacetamides researchgate.netSigma-1IC50 = 16 nM for a lead compound
3-Benzylaminomorphinans nih.govMu-Opioid (MOR)Subnanomolar to nanomolar range
cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues nih.govDopamine (B1211576) Transporter (DAT)IC50 = 11.3 nM for the most potent enantiomer

Cell-based assays provide a more complex biological system to study the effects of a compound on cellular processes. For derivatives related to this compound, these assays have been used to investigate their effects on cancer cell survival and nucleoside transport.

Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated a strong correlation between their inhibitory potency and their ability to decrease cell survival in non-small cell lung cancer cells. nih.gov This indicates that the enzymatic inhibition translates to a functional cellular effect.

In another area, the structure-activity relationship of certain triazine analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) was studied using transporter-deficient cells transfected with human ENT1 and ENT2. frontiersin.org These studies are crucial for understanding how such compounds might modulate the uptake of nucleosides, which can be important in cancer and antiviral therapies.

Molecular Target Identification and Validation through In Vitro Methods

While initial screening may reveal a biological activity, identifying the specific molecular target is a critical next step. For novel compounds, this often involves a combination of techniques. For instance, the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors was the result of a quantitative high-throughput screen of over 400,000 compounds. nih.gov

For derivatives of 1-benzylpiperidine, target identification has also been guided by their structural similarity to known ligands for specific receptors. For example, the investigation of their binding to sigma and opioid receptors was prompted by the presence of the benzylpiperidine scaffold, which is a common feature in ligands for these receptors. researchgate.netcsic.esnih.govnih.gov

Validation of the molecular target often involves showing a direct interaction, such as through receptor binding assays, and then demonstrating that this interaction leads to a functional consequence, as seen in the correlation between USP1/UAF1 inhibition and cancer cell death. nih.gov

Mechanistic Studies of Action at the Cellular and Molecular Level (In Vitro)

Understanding the mechanism of action of a compound at the molecular level is essential for its development as a therapeutic agent. For derivatives of 1-benzylpiperidine, in vitro studies have provided insights into their mechanisms.

In the case of sigma receptor ligands, molecular docking studies have been used to visualize the binding of these compounds to the receptor. csic.es These studies revealed that the orientation of the benzyl group and the pyridine ring within the binding pocket can differ between analogues, influencing their affinity. csic.es

For inhibitors of the dopamine transporter (DAT), studies on structurally constrained piperidine analogues have helped to elucidate the bioactive conformation of these molecules. nih.gov By synthesizing and testing a series of related compounds, researchers can build a model of how the molecule interacts with its target.

Theoretical and In Vitro Correlative Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they guide the optimization of a lead compound to improve its potency, selectivity, and other properties.

For N-(1-Benzylpiperidin-4-yl)arylacetamide analogues, a comparative molecular field analysis (CoMFA) revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influenced their binding to sigma-1 receptors. researchgate.net

In the development of inhibitors for the dopamine transporter, SAR studies demonstrated that the nature of substitutions on the phenyl ring of the benzyl group was important for activity, with electron-withdrawing groups generally leading to higher potency. nih.gov

Similarly, for TRPV1 antagonists with a benzyl C-region, SAR analysis indicated that phenyl C-region derivatives generally exhibited better antagonism than the corresponding pyridine surrogates. nih.gov

These SAR studies, which correlate structural modifications with in vitro activity, are crucial for the rational design of more potent and selective compounds based on the 1-benzylpiperidine scaffold.

Computational Chemistry and Theoretical Studies of 1 Benzyl 3 Methylpiperidin 4 Amine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For 1-Benzyl-3-methylpiperidin-4-amine, methods like Density Functional Theory (DFT) would be employed to determine its optimized three-dimensional geometry, minimizing the molecule's energy to find its most stable conformation. nih.govuni-greifswald.de

Key aspects of the electronic structure analysis include:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. nih.gov For this compound, this would reveal electron-rich regions (negative potential, likely around the nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions (positive potential, likely around the amine hydrogens) that are prone to nucleophilic attack. These sites are critical for understanding potential intermolecular interactions, such as hydrogen bonding with a biological target. nih.gov

These QM calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its potential interactions. uni-greifswald.de

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While QM methods provide a static picture, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. mdpi.com

This approach yields critical information on:

Conformational Flexibility: MD simulations reveal the different shapes (conformations) the molecule can adopt, the energy barriers between these states, and the probability of finding the molecule in a particular conformation. This is crucial as the biologically active conformation may not be the lowest energy state.

Ligand-Binding Stability: If a putative biological target is identified (see section 6.3), MD simulations can be performed on the ligand-receptor complex. mdpi.com By tracking the root-mean-square deviation (RMSD) of the ligand within the binding pocket over time, researchers can assess the stability of the binding pose. A stable, low-RMSD trajectory suggests a favorable and durable interaction. mdpi.com These simulations can also highlight key amino acid residues involved in the binding.

Molecular Docking and Virtual Screening for Putative Biological Targets (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). researchgate.netresearchgate.net This method is instrumental in identifying potential biological targets and elucidating the structural basis of interaction.

The theoretical process would involve:

Target Selection: Based on structural similarities to known drugs, a library of potential biological targets could be selected. For instance, the benzylpiperidine scaffold is a key feature in drugs like Donepezil (B133215), which targets acetylcholinesterase (AChE), suggesting AChE could be a hypothetical target. researchgate.net Similarly, related compounds have been investigated for their affinity to dopamine (B1211576) receptors. mdpi.com

Docking Simulation: this compound would be computationally placed into the active site of the target protein. The algorithm samples numerous positions and orientations, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Binding Affinity Prediction: The output is a "binding score" or "binding affinity" (often in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable complex. researchgate.net

Interaction Analysis: The best-scoring poses are analyzed to identify specific interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues like aspartic acid in the receptor's active site. mdpi.com

By performing virtual screening (docking the molecule against a large database of protein structures), it is theoretically possible to identify novel, previously unsuspected biological targets for the compound.

Pharmacophore Modeling and Lead Optimization Strategies (Theoretical)

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model could be developed to guide lead optimization. This could involve:

Structure-Based Pharmacophore: If a stable docked pose is identified (from section 6.3), the key interaction points between the ligand and the receptor can be translated into a pharmacophore model. This model defines the ideal spatial arrangement of functional groups needed for binding.

Ligand-Based Pharmacophore: If a series of molecules with known activity against a target were available, their common structural features could be aligned to generate a pharmacophore model.

Once a model is established, it can be used as a 3D query to screen virtual libraries for other molecules that fit the required features. For lead optimization, the model would guide chemical modifications to this compound to better match the pharmacophoric points, potentially enhancing its binding affinity and selectivity for the target.

In Silico Prediction of Molecular Properties and Reactivity

Before undertaking laboratory synthesis, a wide range of molecular properties and reactivity descriptors for this compound can be predicted using computational algorithms. These predictions are based on the molecule's 2D structure and provide a rapid assessment of its general characteristics. Public databases like PubChem provide computed properties for many small molecules, including close structural analogs of the target compound. nih.govnih.gov

PropertyPredicted Value
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
XLogP3-AA (Lipophilicity)1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass204.162648646 Da
Topological Polar Surface Area (TPSA)29.3 Ų
Heavy Atom Count15
Complexity187

Data is based on predictions for the structurally similar compound 1-Benzyl-4-methylpiperidin-3-amine from PubChem. nih.gov

Theoretical ADMET Profiling and Physicochemical Property Predictions

ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is a critical component of drug discovery, aiming to identify potential liabilities early in the development process. Web-based tools like SwissADME allow for the rapid prediction of these properties from a molecule's structure. nih.govbdpsjournal.org

A theoretical ADMET profile for this compound would assess its drug-likeness and pharmacokinetic properties. This includes evaluating its compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. bdpsjournal.org

Property CategoryParameterPredicted Value/Status
Physicochemical PropertiesMolecular Weight204.31 g/mol
LogP (Consensus)2.15
Water Solubility (ESOL)-2.5 (LogS), Soluble
Topological Polar Surface Area (TPSA)29.26 Ų
PharmacokineticsGI AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
Drug-LikenessLipinski's RuleYes (0 violations)
Ghose FilterYes (0 violations)
Veber FilterYes (0 violations)
Egan FilterYes (0 violations)
Bioavailability Score0.55
Medicinal ChemistrySynthetic Accessibility2.18 (Easy to synthesize)

Predictions generated using SwissADME web tool based on the SMILES structure of this compound.

These in silico predictions suggest that this compound possesses favorable physicochemical properties for oral bioavailability, including high gastrointestinal absorption and the potential to cross the blood-brain barrier. swissadme.ch Its adherence to multiple drug-likeness rules and a good bioavailability score make it an interesting candidate for further theoretical and experimental investigation. nih.gov

Applications of 1 Benzyl 3 Methylpiperidin 4 Amine As a Building Block in Complex Organic Synthesis

Intermediate in the Synthesis of Advanced Pharmaceutical Candidates

The structural features of 1-Benzyl-3-methylpiperidin-4-amine make it a crucial intermediate in the synthesis of sophisticated pharmaceutical compounds. The benzyl (B1604629) group serves as a common protecting group for the piperidine (B6355638) nitrogen, which can be readily removed in later synthetic stages. The primary amine at the 4-position and the methyl group at the 3-position introduce specific stereochemical and conformational constraints that are often essential for biological activity.

A prominent example of its application is in the synthesis of Janus kinase (JAK) inhibitors. Although literature often refers to the closely related N-methylated analog, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, the synthesis proceeds through intermediates that highlight the importance of the core this compound structure. The synthesis of these complex molecules is a multi-step process, frequently starting from precursors such as 1-benzyl-4-piperidone or 3-amino-4-methylpyridine.

One common synthetic approach involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. This ketone precursor can be synthesized through various routes, including the methylation of 1-benzyl-4-piperidone. The subsequent reductive amination introduces the key amine functionality at the 4-position.

Precursor CompoundKey TransformationResulting Intermediate
1-Benzyl-4-piperidoneMethylation1-Benzyl-3-methyl-4-piperidone (B123424)
1-Benzyl-3-methyl-4-piperidoneReductive AminationThis compound
3-Amino-4-methylpyridineN-acylation, Quaternization, Reduction, Hydrolysis1-Benzyl-4-methylpiperidin-3-one

These intermediates are then typically carried forward, for instance, by coupling with a heterocyclic component, such as a pyrrolo[2,3-d]pyrimidine, to form the core of a JAK inhibitor. The diastereoselective synthesis of the cis-isomer is often crucial for the desired biological activity.

Utility in the Construction of Diverse Heterocyclic Scaffolds

The chemical reactivity of this compound lends itself to the construction of a wide array of heterocyclic scaffolds beyond those found in established pharmaceutical candidates. The primary amine is a versatile nucleophile, capable of participating in a variety of cyclization and multicomponent reactions.

One area of application is in the synthesis of spiro-heterocycles. The piperidine ring can serve as the anchor for the construction of a second ring system spiro-fused at the 4-position. For example, the precursor ketone, 1-benzyl-4-piperidone, is known to undergo reactions with various reagents to form spiro-oxindoles, spiro-pyrrolidines, and other complex heterocyclic systems. By extension, the amino functionality of this compound can be transformed into a suitable functional group to initiate similar spirocyclization reactions.

Furthermore, the diamine-like nature of this building block (with the piperidine nitrogen and the 4-amino group) makes it a valuable component in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. Depending on the reaction partners and conditions, this can lead to the formation of novel bicyclic and polycyclic structures containing the piperidine motif. The inherent chirality and conformational rigidity of the 3-methylpiperidine (B147322) core can influence the stereochemical outcome of these cyclizations, providing access to structurally unique and diverse molecular frameworks for biological screening.

Reaction TypeReactant PartnerResulting Heterocyclic Scaffold
SpirocyclizationIsatin derivativesSpiro-indolones
Pictet-Spengler reactionAldehydesFused tetrahydro-β-carbolines
Multicomponent Reactions (e.g., Ugi)Aldehyde, Isocyanide, Carboxylic acidComplex peptide-like structures

Development of Novel Chemical Probes and Tools for Chemical Biology

While direct reports on the use of this compound for the development of chemical probes are not extensively documented, its structural characteristics suggest significant potential in this area. Chemical probes are small molecules used to study biological systems, and their design often relies on scaffolds that are known to interact with biological targets.

Given that the this compound scaffold is a key component of potent kinase inhibitors, it can be adapted to create probes for this important class of enzymes. For instance, by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to a less sterically hindered position of the molecule, it could be converted into an activity-based probe or an affinity-based probe for studying JAKs or other related kinases.

Moreover, the versatility of the primary amine allows for its derivatization into a photoaffinity labeling group or a clickable handle for use in chemical proteomics to identify the cellular targets of its more complex derivatives. The development of such tools would be invaluable for elucidating the mechanism of action of drugs derived from this scaffold and for discovering new biological roles for the proteins they target. The synthesis of a small library of derivatives of this compound could also be employed in high-throughput screening campaigns to identify new protein-protein interaction modulators or inhibitors of other enzyme classes.

Q & A

Q. What are the key synthetic routes for 1-Benzyl-3-methylpiperidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, such as:

  • N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl halide.
  • Partial reduction using sodium borohydride and hydrolysis to yield intermediates like 1-benzyl-4-methylpiperidin-3-one.
  • Reductive amination with methylamine in the presence of titanium(IV) isopropoxide . Optimization strategies include adjusting catalysts (e.g., titanium(IV) isopropoxide for improved stereoselectivity), solvent selection (methanol or water for reduction steps), and temperature control during hydrolysis. For analogs, sodium cyanoborohydride (NaBH3CN) with ammonium acetate (CH3COONH4) under reflux can enhance yield .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., distinguishing benzyl and methyl groups on the piperidine ring).
  • X-ray crystallography : For resolving stereochemistry and crystal packing; SHELXL is widely used for refinement .
  • UV/Vis spectroscopy : To monitor chromophores (e.g., λmax ~249–296 nm for related piperidine derivatives) .
  • Mass spectrometry (MS) : For molecular weight validation (average mass ~190.29 g/mol) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis?

Chiral resolution using ditoluoyl (L)-tartaric acid is effective for separating enantiomers of piperidine derivatives. This method leverages differential salt formation in polar solvents (e.g., methanol), followed by recrystallization to isolate stereoisomers .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. crystallography)?

  • Cross-validation : Compare NMR-derived bond angles with X-ray data to resolve discrepancies in stereochemistry.
  • Software tools : Use programs like SHELXL or SIR97 for iterative refinement of crystallographic models .
  • Dynamic effects : Consider NMR solvent interactions or temperature-dependent conformational changes that may explain mismatches .

Q. What strategies are recommended for designing novel derivatives of this compound?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzyl or methyl groups) to probe biological activity.
  • Intermediate diversification : Utilize intermediates like 1-benzyl-4-methylpiperidin-3-one for reductive amination with alternative amines .
  • Computational modeling : Predict binding affinities using molecular docking (e.g., for opioid receptor analogs) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats to minimize inhalation or dermal exposure .
  • Storage : Store at -20°C in airtight containers to prevent degradation; avoid aqueous or acidic conditions that may hydrolyze the piperidine ring .
  • Waste disposal : Neutralize residues with sodium carbonate before disposal to prevent environmental contamination .

Applications in Drug Development

Q. What role does this compound play in opioid impurity profiling?

It is a confirmed impurity in fentanyl analogs. Analytical protocols include:

  • HPLC-MS : To quantify trace levels (detection limit ~0.1% w/w) using reference standards .
  • Toxicological screening : Assess acute toxicity (e.g., LD50 in rodent models) due to potential µ-opioid receptor interactions .

Q. How can structural insights from X-ray data inform pharmacological studies?

  • Receptor docking : High-resolution crystal structures (≤1.0 Å) reveal hydrogen-bonding interactions between the piperidine nitrogen and biological targets (e.g., serotonin receptors) .
  • Twinning analysis : Use SHELXE to resolve twinned crystals, ensuring accurate electron density maps for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.